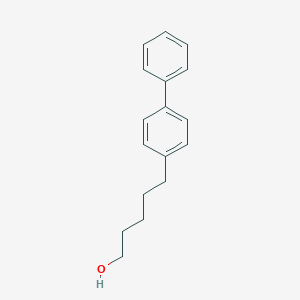
5-(4-BIPHENYLYL)PENTANOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-pentanol: is an organic compound that consists of a biphenyl structure with a pentanol group attached to the fourth position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The biphenyl structure consists of two benzene rings connected by a single bond, and the addition of the pentanol group introduces a hydroxyl functionality, making it a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-pentanol typically involves the functionalization of biphenyl compounds. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with a pentanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-pentanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: [1,1’-Biphenyl]-4-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of [1,1’-Biphenyl]-4-pentanone or [1,1’-Biphenyl]-4-pentanoic acid.
Reduction: Formation of [1,1’-Biphenyl]-4-pentane.
Substitution: Formation of [1,1’-Biphenyl]-4-chloropentane.
科学研究应用
Chemistry: [1,1’-Biphenyl]-4-pentanol is used as an intermediate in the synthesis of various organic compounds. Its hydroxyl group allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology: In biological research, [1,1’-Biphenyl]-4-pentanol can be used as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: The compound has potential applications in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its biphenyl structure is a common motif in many pharmaceuticals, providing a scaffold for drug design.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-pentanol is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-pentanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, influencing biochemical pathways. The biphenyl structure allows for π-π interactions, which can affect the binding affinity and specificity of the compound.
相似化合物的比较
Biphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4-methanol: Has a shorter alkyl chain, which can influence its solubility and reactivity.
[1,1’-Biphenyl]-4-ethanol: Similar to [1,1’-Biphenyl]-4-pentanol but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness: [1,1’-Biphenyl]-4-pentanol is unique due to its longer alkyl chain, which can enhance its solubility in organic solvents and provide additional flexibility in chemical reactions. The presence of the hydroxyl group allows for further functionalization, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
120756-57-2 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
5-(4-phenylphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |
InChI 键 |
GKFQLFNRJVCOFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
同义词 |
5-(4-BIPHENYLYL)PENTANOL |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













